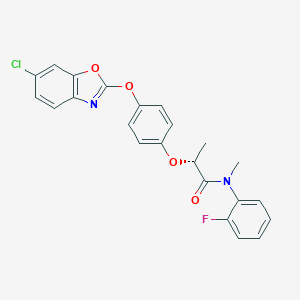

Metamifop

Description

Propriétés

Numéro CAS |

256412-89-2 |

|---|---|

Formule moléculaire |

C23H18ClFN2O4 |

Poids moléculaire |

440.8 g/mol |

Nom IUPAC |

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |

InChI |

InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3/t14-/m1/s1 |

Clé InChI |

ADDQHLREJDZPMT-CQSZACIVSA-N |

SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

SMILES isomérique |

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

SMILES canonique |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

Autres numéros CAS |

256412-89-2 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

2-(4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide metamifop |

Origine du produit |

United States |

Biochemical Mechanisms of Action

Acetyl-CoA Carboxylase (ACCase) Inhibition

Acetyl-CoA carboxylase (ACCase) is a pivotal enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in the de novo biosynthesis of fatty acids ontosight.aiescholarship.orgresearchgate.netebi.ac.uksdiarticle3.comfrontiersin.org. Metamifop, as an ACCase inhibitor, disrupts this essential metabolic pathway, leading to severe physiological consequences in target plants nih.govontosight.aiescholarship.orgnih.govresearchgate.netresearchgate.netsdiarticle3.com.

ACCase-inhibiting herbicides, including this compound, exhibit a remarkable specificity for certain plant types ontosight.aifrontiersin.orgnih.govscielo.brscielo.br. This selectivity arises because plants typically possess two forms of ACCase: heteromeric and homomeric frontiersin.orgnih.gov. Poaceae (grasses), which are the primary target weeds for this compound, exclusively possess the homomeric plastidic ACCase frontiersin.orgnih.govscielo.brscielo.br. In contrast, dicotyledonous plants have a homomeric form in the cytoplasm and a heteromeric form in their plastids frontiersin.orgnih.gov. This compound selectively inhibits the homomeric plastidic ACCase found in monocots, while largely sparing the heteromeric plastidic and homomeric cytosolic forms present in dicots, thereby conferring tolerance to dicot crops frontiersin.orgnih.govscielo.brscielo.br.

The herbicidal efficacy of ACCase inhibitors is determined by their affinity to the enzyme, which is influenced by physicochemical interactions with specific amino acids within the carboxyl-transferase (CT) domain of ACCase frontiersin.orgscielo.brresearchgate.net. Mutations in the ACCase gene, particularly within the CT domain, can lead to amino acid substitutions that alter the protein structure, thereby reducing the herbicide's binding affinity and conferring resistance in weeds frontiersin.orgfrontiersin.org. Common target-site resistance (TSR) mechanisms involve specific amino acid substitutions in the ACCase gene, such as Ile-1781-Leu, Trp-1999-Ser, Trp-2027-Cys/Ser, and Ile-2041-Asn frontiersin.org.

Table 1: Common ACCase Target-Site Mutations Conferring Resistance to ACCase-Inhibiting Herbicides

| Amino Acid Position | Substitution | Herbicide Resistance Profile (Examples) | Source |

| Ile-1781 | Leu | This compound, Cyhalofop-butyl | |

| Trp-1999 | Ser | This compound, Cyhalofop-butyl | frontiersin.org |

| Trp-2027 | Cys/Ser | This compound, Cyhalofop-butyl, Fenoxaprop-P-ethyl | frontiersin.org |

| Ile-2041 | Asn | This compound, Cyhalofop-butyl, Sethoxydim |

Research has shown that this compound interacts with a different region in the active site of the CT domain compared to some other ACCase inhibitors, and the protonation of nitrogen in its oxazole ring is crucial for this interaction ebi.ac.ukresearchgate.net.

The primary consequence of ACCase inhibition by this compound is the disruption of de novo fatty acid biosynthesis nih.govontosight.aiescholarship.orgnih.govresearchgate.netresearchgate.netsdiarticle3.com. Fatty acids are fundamental components for the synthesis of lipids, which are vital for various cellular structures, including cell membranes, chloroplast membranes, and other organelles sdiarticle3.com. When ACCase activity is inhibited, the production of malonyl-CoA, and subsequently fatty acids, is severely curtailed sdiarticle3.com. This impairment directly leads to insufficient lipid formation, which is critical for the continuous growth and development of plant cells sdiarticle3.com. The inability to synthesize new membrane lipids compromises the integrity and functionality of cellular membranes, ultimately leading to cellular dysfunction and death sdiarticle3.com.

Specificity of Inhibition

Downstream Physiological Consequences in Target Flora

The biochemical disruption caused by this compound's inhibition of ACCase leads to a cascade of physiological consequences in susceptible plants, culminating in visible symptoms and eventual plant death.

One of the early and prominent physiological symptoms induced by this compound in target weeds is chlorosis escholarship.orgenvirotech-online.comresearchgate.netmdpi.comresearchgate.net. Chlorosis refers to the yellowing of plant tissues due to a reduction in chlorophyll production envirotech-online.comresearchgate.net. The disruption of lipid biosynthesis directly impacts the formation and maintenance of chloroplast membranes, which are rich in lipids and essential for photosynthesis researchgate.netresearchgate.net. Insufficient lipid availability impairs the structural integrity of chloroplasts and the synthesis of chlorophyll, leading to a decline in photosynthetic capacity escholarship.orgenvirotech-online.comresearchgate.netresearchgate.netresearchgate.net. This compromised energy production and nutrient assimilation manifest as chlorosis, making it difficult for the affected plants to thrive escholarship.orgenvirotech-online.com.

The progressive disruption of cellular functions, particularly membrane integrity and energy production, eventually leads to cellular and organismal necrosis mdpi.comunipv.it. Necrosis is an uncontrolled form of cell death characterized by cellular swelling, rupture of the plasma membrane, and the release of cellular contents sdiarticle3.comcusabio.com. This process is often initiated by severe injury and affects contiguous groups of cells cusabio.com.

The inhibition of lipid synthesis by this compound leads to a loss of vital membrane lipids, altering membrane fluidity and ultimately causing the loss of cellular contents sdiarticle3.com. This cellular damage can also induce oxidative stress, characterized by an excess of reactive oxygen species (ROS), which further damages macromolecules and cellular structures, especially membrane lipids nih.govsdiarticle3.comresearchgate.net. The cumulative effect of impaired lipid synthesis, compromised membrane integrity, and oxidative damage leads to irreversible cellular injury and subsequent cell death sdiarticle3.comresearchgate.net. At the organismal level, this manifests as widespread tissue damage and eventual death of the entire plant escholarship.orgsdiarticle3.comunipv.it.

Environmental Fate and Degradation Kinetics

Abiotic Degradation Pathways

Abiotic degradation mechanisms, which include photolytic and hydrolytic processes, play a significant role in the environmental dissipation of metamifop. massbank.eunih.gov

Photodegradation is identified as a primary mechanism for the environmental degradation of this compound. nih.govnih.govuni.lu Studies involving UV irradiation (λ = 300 nm) demonstrate rapid degradation, with approximately 10% of this compound degrading within 30 minutes and over 80% degrading after 4 hours of exposure. nih.govuni.luamericanelements.com Advanced photocatalytic methods utilizing nanocomposites such as TiO2/Al2O3/carbon nanotube and TiO2/Al2O3/graphene have achieved photodegradation percentages exceeding 95%. chem960.comnih.gov

The initial stage of this compound photolysis involves the homolytic fission of C-O bonds. nih.govnih.govuni.lu This bond cleavage is a crucial step that initiates the subsequent degradation cascade.

Following molecular fission, the degradation process is further driven by reactions with highly reactive species, specifically hydroxyl radicals and hydrogen radicals. nih.govnih.govuni.lu These radical-mediated pathways contribute significantly to the breakdown of this compound into various metabolites.

Photodegradation of this compound yields a range of intermediate metabolites. Key identified products include N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA), N-methyl-2-fluoroaniline (NMFA), N-methyl-2-oxo-N-phenylpropionamide (MOPPA), N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide (HPPFMA), 4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP), and 6-chloro-3H-benzooxazol-2-one (CBO). nih.govamericanelements.com Among these, HPFMA is formed at the highest proportion, reaching 50.8% after 4 hours of irradiation. nih.govamericanelements.com Further degradation pathways involve HPPFMA transforming into HPFMA (32.5%) and CBOP degrading into CBO (6.6%). nih.govamericanelements.com

Table 1: Major Photodegradation Intermediates of this compound and Their Relative Proportions

| Metabolite Name | Proportion after 4h Irradiation (%) nih.govamericanelements.com | Further Degradation nih.govamericanelements.com |

| N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA) | 50.8 | - |

| N-methyl-2-fluoroaniline (NMFA) | 8.5 | - |

| N-methyl-2-oxo-N-phenylpropionamide (MOPPA) | 6.6 | - |

| N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide (HPPFMA) | 3.9 | Degrades further to HPFMA (32.5%) |

| 4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP) | 1.2 | Degrades further to 6-chloro-3H-benzooxazol-2-one (CBO) (6.6%) |

| 6-chloro-3H-benzooxazol-2-one (CBO) | 6.6 (from CBOP) | - |

The hydrolytic transformation of this compound in aqueous media follows first-order kinetics, and its rate is significantly influenced by pH. uni.luamericanelements.comnih.gov Studies conducted at various pH levels (4.0, 7.0, and 9.2) reveal that the rate of dissipation is highest in acidic conditions, followed by neutral and then alkaline conditions. nih.govuni.luamericanelements.comnih.govnih.gov

This compound's persistence in water is directly correlated with pH. At pH 4, this compound persists for up to 30 days. In contrast, at pH 7 and 9.2, its persistence extends to 60 days for a single dose and up to 90 days for a double dose. nih.govuni.lunih.gov This pH-dependent stability is reflected in its half-life values, which are shorter in acidic environments and longer in alkaline ones. nih.govuni.lunih.gov Unlike many other AOPP herbicides that contain ester linkages, this compound possesses an aryl amide group, which renders it less susceptible to alkaline hydrolysis. nih.govuni.lu The presence of a bulky substituent and a methyl group on the amide nitrogen further shields the carbonyl center from alkaline hydrolysis, contributing to its increased stability at higher pH. uni.lu

Table 2: Half-Life Values of this compound in Water at Different pH Levels

| pH Value | Half-Life (days) nih.govuni.lunih.gov |

| 4.0 | 9.92–12.49 |

| 7.0 | 15.83–17.50 |

| 9.2 | 18.89–19.69 |

Photolytic Transformation Processes

Radical-Mediated Degradation Pathways

Biotic Degradation Mechanisms

Biotic degradation, primarily mediated by microorganisms, is another crucial pathway for this compound's environmental fate. uni.lumassbank.eunih.gov A microbial consortium designated ME-1, isolated from AOPP-contaminated soil, has demonstrated the ability to completely degrade this compound within 6 days, utilizing it as a carbon source for bacterial growth. americanelements.comchem960.comthegoodscentscompany.com This consortium exhibits stable degradation capabilities across a broad range of environmental conditions, including pH values from 6.0 to 10.0 and temperatures from 20 to 42 °C. americanelements.comchem960.comthegoodscentscompany.com The optimal soil pH for microbial degradation of this compound is observed to be between 7.0 and 8.0. chem960.com

During microbial degradation by consortium ME-1, several intermediate metabolites have been identified through HPLC-MS analysis. These include N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide (HPPFMA), 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone (CBO), and N-methyl-2-fluoroaniline (NMFA). americanelements.comthegoodscentscompany.com The dominant bacterial classes within consortium ME-1 are β-Proteobacteria (46.6%) and Sphingobacteria (27.55%). thegoodscentscompany.com At the genus level, Methylobacillus (25.79%), Sphingobacterium (25.61%), Bordetella (14.68%), and Flavobacterium (9.55%) are the most prevalent. thegoodscentscompany.com

Table 3: Dominant Bacterial Genera in this compound-Degrading Consortium ME-1

| Genus | Sequence Percentage (%) thegoodscentscompany.com |

| Methylobacillus | 25.79 |

| Sphingobacterium | 25.61 |

| Bordetella | 14.68 |

| Flavobacterium | 9.55 |

Proposed Metabolic Pathways for Microbial Degradation

Environmental Persistence and Dissipation Kinetics

Factors Influencing Environmental Longevity

The environmental longevity of this compound is influenced by a complex interplay of various factors, including pH, microbial activity, temperature, light exposure (photodegradation), and initial concentration or dose. These factors dictate the rate and pathways of its degradation in water and soil matrices.

pH

The pH of the surrounding medium significantly affects the degradation rate of this compound. Studies have shown that this compound degrades faster in acidic conditions compared to neutral or alkaline conditions nih.govcenmed.comsynhet.comnih.gov. For instance, laboratory experiments demonstrated that the rate of dissipation was highest in water with a pH of 4.0, followed by pH 7.0, and then pH 9.2 cenmed.comsynhet.comnih.gov. This pH-dependent degradation behavior is reflected in its half-life values in water, which are considerably shorter in acidic environments. Unlike some other AOPP herbicides that are highly susceptible to alkaline hydrolysis due to ester linkages, this compound contains an aryl amide group, which renders it less prone to alkaline hydrolysis synhet.com.

| pH Value | This compound Half-Life in Water (Days) |

| 4.0 | 9.92–12.49 nih.govsynhet.com |

| 7.0 | 15.83–17.50 nih.govsynhet.com |

| 9.2 | 18.89–19.69 nih.govsynhet.com |

In soil, the optimal pH range for microbial degradation of this compound is between 7.0 and 8.0, with degradation ability decreasing outside this range, potentially leading to slower degradation americanelements.comxenbase.org.

Microbial Activity

Microbial degradation is a primary and highly efficient pathway for reducing this compound residue levels in soil americanelements.com. Research has identified specific microbial consortia capable of effectively degrading this compound. For example, Consortium ME-1, isolated from AOPP-contaminated soil, can completely degrade this compound within six days americanelements.comuni.luherts.ac.uk. This consortium exhibits stable degradation capabilities across a broad pH range (6.0–10.0) and temperature range (20–42 °C), indicating its robustness in diverse environmental conditions americanelements.comuni.luherts.ac.uk. The presence of biological activity, particularly microbial, can accelerate the degradation rate of this compound, thereby shortening its environmental half-life nih.gov.

Temperature

Light (Photodegradation)

Photodegradation is recognized as a significant abiotic degradation pathway for this compound nih.govsynhet.comnih.gov. Studies involving UV irradiation (λ = 300 nm) have shown that approximately 10% of this compound degrades within 30 minutes, and over 80% degrades after four hours of exposure nih.govamericanelements.comnih.gov. The photolysis process is initiated by the homolytic fission of carbon-oxygen (C-O) bonds, followed by reactions with hydroxyl and hydrogen radicals, leading to the formation of various metabolites nih.govamericanelements.comnih.gov. Laboratory studies conducted in dark conditions often report higher half-life values for this compound compared to field conditions, suggesting that sunlight exposure contributes to its dissipation in the natural environment nih.gov.

Initial Concentration/Dose

Soil Type and Composition

The characteristics of the soil, including its type, organic matter content, and clay content, are important factors affecting the degradation rate of herbicides like this compound uni.lunih.gov. Adsorption of this compound to soil particles is a critical process that influences its retention at the application site and its potential for transport within the environment nih.gov.

| Environmental Compartment | Half-Life Range (Days) | Source |

| Soil | 11.7–20.2 nih.gov | De-Yang et al. (2011) |

| 18–120 (typical 70) nih.gov | IUPAC (2009) | |

| 12.54–15.84 uni.lu | Field studies | |

| Water (Natural Rice Field) | 1.3–2.3 nih.gov | De-Yang et al. (2011) |

| Water (Laboratory) | 9.92–19.69 nih.govcenmed.comsynhet.com | Laboratory studies |

| Rice Plant | 2.2–3.5 nih.gov | De-Yang et al. (2011) |

| 1.91–2.71 uni.lu | Field studies |

Ecotoxicological Impact Assessment

Aquatic Organism Exposure and Toxicity

Metamifop exhibits varying degrees of toxicity to different aquatic organisms, with observed effects ranging from acute lethality to developmental abnormalities and disruptions in physiological defense systems. researchgate.netnih.govresearchgate.netmdpi.comxenbase.orgresearchgate.netx-mol.netebi.ac.ukacs.org

This compound demonstrates high acute toxicity to various fish species. In zebrafish (Danio rerio), the 96-hour median lethal concentration (LC50) values were reported as 0.648 mg/L for embryos and 0.216 mg/L for larvae (72 hours post-hatching), indicating a significant threat to early life stages. researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgresearchgate.netebi.ac.ukacs.org For rainbow trout (Oncorhynchus mykiss), this compound showed moderate toxicity with a 96-hour LC50 value of 0.307 mg/L. researchgate.netnih.govherts.ac.uklgcstandards.comescholarship.org

Chronic exposure studies on fish have also revealed adverse effects. Female rice field eels (Monopterus albus) exposed to sublethal concentrations of this compound (0.2, 0.4, 0.6, and 0.8 mg/L) for 96 hours experienced disruptions in their defense systems, including antioxidation, immunity, and apoptosis. researchgate.netmdpi.comnih.govresearchgate.net Furthermore, long-term exposure of zebrafish to this compound (5 and 50 µg/L) has been shown to induce feminization, significantly increasing the proportion of females by 19.6% and decreasing males by 13.2% at 120 days post-fertilization (dpf). x-mol.net This suggests interference with gonad development-related genes and sex hormone balance. x-mol.net

In Xenopus laevis tadpoles, this compound exhibited high acute toxicity with a 96-hour LC50 value of 0.634 mg/L. researchgate.netxenbase.org Chronic exposure to 0.063 mg/L of this compound for 14, 21, and 35 days significantly inhibited body weight and neurotransmitter synthesis, leading to abnormal behavior and interference with fat metabolism. xenbase.org

Table 1: Acute Toxicity of this compound in Fish Models

| Species (Model) | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Zebrafish (Danio rerio) embryos | 96 h-LC50 | 0.648 | 96 hours | researchgate.netnih.govnih.gov |

| Zebrafish (Danio rerio) larvae | 96 h-LC50 | 0.216 | 96 hours | researchgate.netnih.govnih.gov |

| Rainbow Trout (Oncorhynchus mykiss) | 96 h LC50 | 0.307 | 96 hours | researchgate.netnih.govescholarship.org |

| Xenopus laevis tadpoles | 96 h-LC50 | 0.634 | 96 hours | researchgate.netxenbase.org |

This compound has been shown to induce developmental toxicity in aquatic fauna. In zebrafish embryos, exposure to this compound at concentrations of 0.38 mg/L or higher for 96 hours resulted in decreased body lengths, reduced heartbeat numbers, lower hatching rates, and increased malformation rates. researchgate.netnih.govresearchgate.netebi.ac.ukacs.org Furthermore, this compound exposure clearly triggered cell apoptosis in zebrafish embryos. researchgate.netnih.govebi.ac.uk

Beyond morphological effects, this compound also impacts endocrine systems crucial for development. In Xenopus laevis tadpoles, chronic exposure affected thyroid hormone levels and related gene expression, reflecting an endocrine interference effect. frontiersin.orgxenbase.org Long-term exposure in zebrafish demonstrated that this compound can disrupt sex differentiation and the reproductive system, leading to feminization and altered expression of gonad development-related genes. x-mol.net

This compound also poses a risk to aquatic invertebrates. For Daphnia magna, a common aquatic invertebrate model, the 48-hour median effective concentration (EC50) value for this compound was reported as 0.288 mg/L, indicating moderate toxicity. researchgate.netnih.govherts.ac.uklgcstandards.comescholarship.org

Table 2: Toxicity of this compound in Aquatic Invertebrates

| Species (Model) | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Daphnia magna | 48 h EC50 | 0.288 | 48 hours | researchgate.netnih.govescholarship.org |

This compound has been shown to affect algal growth. The 72-hour EC50 value for this compound on algae, based on growth inhibition, is reported as 2.03 mg/L. researchgate.netnih.govherts.ac.uk This indicates that this compound can inhibit the growth of algal populations in aquatic environments.

Table 3: Effects of this compound on Algal Growth

| Organism (Model) | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |

| Algae | 72 h EC50 (growth) | 2.03 | 72 hours | researchgate.netnih.govherts.ac.uk |

The toxicological effects of this compound in aquatic organisms are often linked to specific cellular and molecular mechanisms, with oxidative stress being a prominent pathway. researchgate.netnih.govresearchgate.netmdpi.comxenbase.orgresearchgate.netebi.ac.uk

This compound induces oxidative stress in aquatic organisms by disrupting the balance between reactive oxygen species (ROS) production and antioxidant defense systems. researchgate.netnih.govresearchgate.netmdpi.comxenbase.orgresearchgate.netebi.ac.uk

In zebrafish embryos, exposure to this compound led to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. researchgate.netnih.govebi.ac.uk Concurrently, the activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) were altered. researchgate.netnih.govebi.ac.uk

Similarly, in rice field eels (Monopterus albus), this compound exposure resulted in a significant increase in ROS production, MDA content, and protein carbonylation (PCO), all indicative of oxidative damage. researchgate.netmdpi.comresearchgate.net The response of antioxidant enzymes was concentration-dependent; SOD and CAT activities initially increased at lower this compound concentrations (0.2 mg/L) but then decreased at higher concentrations (0.4, 0.6, and 0.8 mg/L), suggesting an overwhelmed antioxidant defense system. mdpi.comresearchgate.net Glutathione peroxidase (GPx) activity consistently decreased with increasing this compound concentrations. mdpi.comresearchgate.net

Xenopus laevis tadpoles exposed to this compound also suffered severe lipid oxidative damage, as evidenced by changes in antioxidant enzyme activities and MDA levels. xenbase.org These findings collectively demonstrate that oxidative stress induction is a key underlying ecotoxicological mechanism of this compound in various aquatic species. researchgate.netnih.govresearchgate.netmdpi.comxenbase.orgresearchgate.netebi.ac.uk

Underlying Ecotoxicological Mechanisms

Apoptotic Pathway Activation

This compound exposure has been shown to clearly trigger cell apoptosis in aquatic organisms, such as zebrafish embryos and rice field eels (Monopterus albus) researchgate.netmdpi.com. In zebrafish embryos, this compound increased the activities of Caspase-3 and Caspase-9 and upregulated apoptosis-related genes including bax, p53, apaf1, caspase-3, and caspase-9 researchgate.net. Similarly, in Monopterus albus, this compound exposure promoted apoptosis, with expression levels of caspase9 and caspase3 decreasing at lower concentrations (0.2 and 0.4 mg/L), but apoptosis being initiated at higher concentrations due to accumulated reactive oxygen species (ROS) and oxidative damage mdpi.comresearchgate.net. The intrinsic apoptotic pathway can be activated by intracellular injury and stress, leading to the activation of caspases that dismantle the cell thermofisher.com.

An overview of this compound's impact on apoptotic markers is presented in Table 1.

Table 1: Effects of this compound on Apoptotic Markers in Aquatic Organisms

| Organism | This compound Concentration (mg/L) | Effect on Caspase-3 Activity | Effect on Caspase-9 Activity | Effect on Apoptosis-Related Genes (e.g., bax, p53, apaf1) | Reference |

| Zebrafish Embryos | ≥ 0.25 | Increased | Increased | Upregulated | researchgate.net |

| Monopterus albus | 0.2, 0.4 | Decreased (at lower conc.) | Decreased (at lower conc.) | Promoted (overall, especially at higher conc.) | mdpi.comresearchgate.net |

Endocrine System Disruption and Reproductive Modulation

This compound has been identified as an endocrine disruptor, affecting the endocrine system and reproductive processes in aquatic organisms xenbase.orgnih.govispub.com. Studies on Xenopus laevis tadpoles exposed to 0.063 mg/L this compound showed interference with thyroid hormone (TH) levels and related gene expression, reflecting an endocrine interference effect xenbase.org. In female rice field eels (Monopterus albus), this compound exhibited estrogen-like effects nih.gov. High concentrations of this compound exposure increased vitellogenin (VTG) levels in the liver and plasma, a known biomarker for endocrine-disrupting chemicals frontiersin.orgnih.gov. While plasma sex hormone levels were not directly affected, this compound increased the expression of CYP19A1b and CYP17, which regulate sex hormone production in the brain nih.gov. However, genes associated with sex hormone secretion in the ovary (e.g., CYP19A1a, CYP17, FSHR, LHCGR, hsd11b2, 3β-HSD) and estrogen receptor genes (esr1, esr2a, esr2b) in the liver were suppressed nih.gov. Furthermore, the expression of the sex-related gene Dmrt1 was suppressed, and this compound did not promote sexual reversal in M. albus; instead, gene expression indicated an inhibition of the male pathway nih.gov.

Lipid Metabolism Perturbations

This compound exposure has been linked to perturbations in lipid metabolism. Sublethal concentrations of this compound have been shown to induce hepatic lipid metabolism disorder in zebrafish researchgate.netresearchgate.netx-mol.com. In the gut of zebrafish, this compound exposure reduced the activities of digestive enzymes such as lipase and alkaline phosphatase, indicating impaired lipid absorption researchgate.netx-mol.com. Concurrently, the content of fatty acid-binding protein 2 (FABP2) and mRNA levels of related genes (e.g., apoa-1a, apoe-b, fatp4, lpl, and fabp2) were decreased, suggesting reduced lipid transportation researchgate.netx-mol.com. Lipidomics analysis further revealed that this compound significantly increased the abundance of 91 lipids, primarily belonging to the triglyceride (TG) lipid class, and enriched pathways related to glycerolipid and cholesterol metabolism in adult zebrafish researchgate.net.

Terrestrial Organism Exposure and Toxicity

While this compound is primarily used in paddy fields, its persistence in soil (approximately 70 days) suggests potential exposure and toxicity to terrestrial organisms frontiersin.orgescholarship.org. Herbicides, in general, can pose hazards to animals in terrestrial ecosystems, affecting various physiological, metabolic, morphological, developmental, and behavioral traits nih.gov.

Impact on Soil Macro- and Microfauna

Soil organisms, including macrofauna (e.g., earthworms, insects) and microfauna (e.g., protists, small nematodes), are integral to healthy and productive soils, playing crucial roles in nutrient cycling, organic matter decomposition, and maintaining soil structure fao.orgmdpi.comcabidigitallibrary.orgscielo.br. While specific detailed research findings on this compound's direct impact on soil macro- and microfauna are less extensively documented in the provided search results compared to aquatic organisms, general pesticide effects on soil organisms are known. Pesticides can affect the community structure and abundance of edaphic fauna scielo.br. For instance, tillage, a common agricultural practice, has a significant negative impact on soil macroinvertebrates by disrupting soil structure and destroying their habitats cabidigitallibrary.org. The degradation of this compound in soil is influenced by microbial activity, with optimal degradation occurring at a soil pH between 7.0 and 8.0 escholarship.org.

Effects on Pollinator Species

The widespread use of pesticides, including herbicides, raises concerns about their impact on pollinator populations researchgate.netnih.govxerces.org. Pollinators, such as bees and butterflies, are essential for global food production and maintaining biodiversity researchgate.netmedcraveonline.com. Exposure to pesticides can occur through direct contact with sprayed surfaces, ingestion of contaminated pollen and nectar, or exposure to contaminated nesting sites researchgate.netxerces.org. While this compound is an herbicide, and herbicides primarily target weeds, indirect effects on pollinators can still occur by removing important floral resources xerces.org. More broadly, pesticides can cause acute toxicity leading to disorientation, paralysis, and death, or chronic exposure can weaken immune systems, impair reproductive capabilities (e.g., reduced fertility, altered mating behaviors, decreased brood production), and affect foraging abilities, navigation, and memory researchgate.netnih.govxerces.orgmedcraveonline.com.

Compound Names and PubChem CIDs

Bioaccumulation and Bioconcentration Potential in Ecosystems

The potential for a chemical compound like this compound to bioaccumulate and bioconcentrate within ecosystems is a critical aspect of its ecotoxicological assessment. Bioaccumulation refers to the uptake of a substance by an organism from all environmental sources, including water, food, and sediment, leading to an increase in its concentration within the organism over time europa.euus.es. Bioconcentration, a subset of bioaccumulation, specifically describes the uptake of a water-borne chemical by an aquatic organism europa.eu.

Assessment of Partition Coefficients

Partition coefficients are key indicators used to predict a compound's environmental distribution and its potential for bioaccumulation. The octanol-water partition coefficient (Kow) and the organic carbon-water partition coefficient (Koc) are particularly relevant.

Octanol-Water Partition Coefficient (Log Kow): this compound has a reported log Kow value of 5.45 at pH 7 and 20°C weedout.com.brsummitagroecuador.com. Another source indicates a log P (which is often synonymous with log Kow) of 5.47 herts.ac.uklgcstandards.com. A high log Kow value suggests that a substance is lipophilic (fat-soluble) and has a tendency to partition into organic phases, such as lipids in living organisms, rather than remaining in water corteva.in. This characteristic is often associated with a higher potential for bioaccumulation.

Organic Carbon-Water Partition Coefficient (Koc): The Koc value for this compound is reported as 9662 summitagroecuador.com. Other sources indicate a range for soil adsorption coefficient (Koc) from 2,857 to 20,101 japr.or.jp. A high Koc value signifies that the compound has a strong affinity for organic matter in soil and sediment, indicating low mobility in soil and a tendency to adsorb to soil particles scielo.br. While high Koc values generally suggest reduced bioavailability in the water column, the substance can still be a concern if sediment-dwelling organisms are exposed or if it becomes available through other pathways.

The physical-chemical properties of this compound are summarized in the table below:

| Property | Value | Reference |

| Log Kow (pH 7, 20°C) | 5.45 | weedout.com.brsummitagroecuador.com |

| Log P | 5.47 | herts.ac.uklgcstandards.com |

| Koc | 9662 | summitagroecuador.com |

| Koc (range) | 2,857 – 20,101 | japr.or.jp |

| Water Solubility (20°C) | 0.69 mg/L (0.687 ppm) | researchgate.netweedout.com.brsummitagroecuador.comherts.ac.ukjapr.or.jp |

Empirical Studies on Bioaccumulation in Food Chains

Empirical studies provide direct evidence of a compound's uptake and transfer within biological systems. While comprehensive studies specifically detailing this compound's biomagnification potential across multiple trophic levels in a food chain are limited, some research has investigated its residues in environmental compartments and crops.

One study conducted in India examined the persistence of this compound and its major metabolite, N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA), in rice crops and soil following application in paddy fields researchgate.netresearchgate.netescholarship.orgtandfonline.com. Although this compound residues in harvested paddy grains, straw, and soil samples were generally low (below 10 µg kg⁻¹), the metabolite HFMPA was detected in both soil and grain, ranging from 4 to 221 µg kg⁻¹ researchgate.netresearchgate.nettandfonline.com. This finding highlights the importance of studying not only the parent compound but also its metabolites, as they can also persist and potentially accumulate researchgate.netresearchgate.netescholarship.orgtandfonline.com. The detection of the metabolite in grain suggests a potential for uptake into the crop, which could then enter the food chain if consumed by humans or livestock researchgate.nettandfonline.com.

The persistence of this compound in the environment is influenced by various factors, including photodegradation as a main mechanism researchgate.netumk.edu.my. Its half-life varies depending on the environment, with reported values of approximately 70 days in soil, and 9.92-19.69 days in water researchgate.netumk.edu.myebi.ac.uk. The low water solubility (0.69 mg/L) and high log Kow suggest a tendency for this compound to remain in soil or organic matter rather than readily dissolving in water researchgate.netweedout.com.brsummitagroecuador.comherts.ac.ukjapr.or.jpumk.edu.my.

The concept of biomagnification, where the concentration of a substance increases at successively higher trophic levels in a food chain, is a significant concern for persistent pesticides researchgate.netresearchgate.netresearchgate.net. While the direct biomagnification of this compound through an entire food web has not been extensively documented in the provided search results, the presence of its metabolite in rice grains indicates a pathway for entry into the food chain researchgate.nettandfonline.com. Further research is needed to fully assess the extent of this compound's bioaccumulation and biomagnification potential, particularly in diverse aquatic and terrestrial food webs researchgate.netus.esresearchgate.net.

Mammalian Toxicology and Human Health Risk Assessment

Organ Systemic Toxicity

Endocrine System Modulation

Investigations into the endocrine-disrupting potential of metamifop have revealed varied effects across different species. In mammalian studies, particularly in rats, observations related to the endocrine system include follicular epithelial cell hypertrophy in the thyroid. fsc.go.jp Additionally, benign ovarian granulosa cell tumors were observed in a dose-dependent manner in female Wistar rats following chronic oral administration of this compound. nih.gov However, these ovarian tumors were considered not relevant to humans due to the absence of genotoxic potential for this compound and a lack of correlation between ovarian cancer and increased gonadal hormone levels in humans. fsc.go.jpnih.govebi.ac.uk

Studies in aquatic organisms, while not directly translatable to mammalian toxicology, offer insights into potential mechanisms of endocrine interference. For instance, in female rice field eels (Monopterus albus), this compound has demonstrated estrogen-like effects, perturbing the hypothalamic-pituitary-gonadal (HPG) axis. High concentrations of this compound exposure led to increased vitellogenin (VTG) levels in the liver and plasma. nih.govnih.gov Although plasma sex hormone levels (estradiol and testosterone) were not significantly affected, this compound altered the expression of genes regulating sex hormone production in the brain (e.g., CYP19A1b, CYP17) and suppressed genes associated with sex hormone secretion in the ovary (e.g., CYP19A1a, CYP17, FSHR, LHCGR, hsd11b2, 3β-HSD) and estrogen receptor genes in the liver (esr1, esr2a, esr2b). nih.govnih.gov Furthermore, long-term exposure in zebrafish (Danio rerio) resulted in feminization, with an increased proportion of females and decreased males, alongside altered estradiol and testosterone content and inhibited expression of sex differentiation-related genes (dmrt1). nih.gov In Xenopus laevis tadpoles, this compound affected thyroid hormone (TH) levels and related gene expression, indicating an endocrine interference effect. researchgate.netxenbase.org

Immunomodulatory Effects

Direct evidence of immunomodulatory effects of this compound in mammals is limited in the provided data. However, safety data sheets indicate that this compound may cause an allergic skin reaction, including dermatitis and rash, suggesting a potential for skin sensitization in humans. chemservice.comlgcstandards.com This indicates an interaction with the immune system leading to hypersensitivity.

In aquatic models, this compound exposure in zebrafish embryos led to increased transcriptions of innate immune-related genes, including interleukin-8 (il-8), interleukin-1 beta (il-1b), and interferon (ifn). researchgate.netnih.gov These findings suggest that this compound can trigger innate immune responses in early developmental stages of fish.

Reproductive and Developmental Toxicology

This compound's effects on reproduction and development have been assessed in various animal models, providing insights into its potential impact on fertility and offspring viability, as well as the occurrence of developmental anomalies.

Effects on Fertility and Offspring Viability

In a two-generation reproductive toxicity study conducted in rats, this compound exposure resulted in observed decreases in the number of primordial follicles, as well as reduced mean numbers of implantation sites and live births. fsc.go.jp This indicates an adverse impact on reproductive parameters and offspring viability in rats. The no-observed-adverse-effect level (NOAEL) for parental reproductive effects in rats was reported as 45.3 mg/kg body weight/day for males and 40.2 mg/kg body weight/day for females. The offspring NOAEL was 20.9 mg/kg body weight/day for both sexes. wssa.net

Table 1: Reproductive and Offspring NOAELs for this compound in Rats

| Endpoint | Species | NOAEL (mg/kg bw/day) | Reference |

| Parental (Male) | Rat | 45.3 | wssa.net |

| Parental (Female) | Rat | 40.2 | wssa.net |

| Offspring | Rat | 20.9 | wssa.net |

Developmental Anomalies and Teratogenicity

Mammalian developmental toxicity studies, including those in rats and rabbits, indicated that this compound was not teratogenic or embryotoxic. fsc.go.jpwssa.net The maternal and developmental NOAELs were 25 mg/kg body weight/day for rats and 30 mg/kg body weight/day for rabbits. wssa.net

Table 2: Developmental NOAELs for this compound in Mammalian Studies

| Endpoint | Species | NOAEL (mg/kg bw/day) | Teratogenicity | Reference |

| Maternal/Developmental | Rat | 25 | Not teratogenic/embryotoxic | wssa.net |

| Maternal/Developmental | Rabbit | 30 | Not teratogenic/embryotoxic | wssa.net |

While not directly applicable to human health risk assessment, studies in aquatic models provide further context on developmental effects. In zebrafish embryos, this compound exhibited high acute toxicity and induced developmental abnormalities such as decreased body lengths, reduced heartbeat rates, lower hatching rates, and increased malformation rates at concentrations of 0.38 mg/L or higher. ebi.ac.ukresearchgate.netnih.gov These effects were associated with oxidative stress, increased reactive oxygen species (ROS) and malondialdehyde (MDA) content, and altered antioxidant enzyme activities (superoxide dismutase, catalase, glutathione peroxidase). ebi.ac.ukresearchgate.netnih.gov this compound also triggered cell apoptosis in zebrafish embryos, evidenced by increased Caspase-3 and Caspase-9 activities and upregulation of apoptosis-related genes (bax, p53, apaf1, caspase-3, caspase-9). ebi.ac.ukresearchgate.netnih.gov Similarly, in Xenopus laevis tadpoles, this compound inhibited body weight gain, affected neurotransmitter synthesis, caused abnormal behavior, and interfered with fat metabolism, leading to severe lipid oxidative damage. xenbase.org

Carcinogenic Potential and Mechanistic Insights

The carcinogenic potential of this compound has been evaluated in long-term studies in rodents. In a combined chronic toxicity/carcinogenicity study in rats, an increased incidence of benign ovarian granulosa cell tumors was observed in female rats in a dose-dependent manner. fsc.go.jpnih.gov In carcinogenicity studies in mice, increased hepatocellular adenomas and carcinomas were noted in both male and female mice. fsc.go.jp

Tumorigenic Incidence in Rodent Bioassays

Long-term carcinogenicity studies in rodents have investigated the tumorigenic incidence associated with this compound exposure. In a combined chronic toxicity/carcinogenicity study in rats, an increased incidence of benign ovarian granulosa cell tumors was observed in a dose-dependent manner fsc.go.jpresearchgate.netnih.govepa.gov. Additionally, carcinogenicity studies in mice revealed an increase in hepatocellular adenomas and carcinomas in both male and female mice fsc.go.jp.

Table 1: Tumorigenic Incidences in Rodent Bioassays

| Rodent Species | Tumor Type | Sex Affected | Observed Incidence | Source |

| Rat | Benign ovarian granulosa cell tumor | Female | Increased (dose-dependent) | fsc.go.jpresearchgate.netnih.govepa.gov |

| Mouse | Hepatocellular adenomas and carcinomas | Male and Female | Increased | fsc.go.jp |

Non-Genotoxic Mechanisms of Carcinogenesis

Despite the observed increases in tumor incidence in rodent studies, this compound has not shown genotoxic potential ebi.ac.ukfsc.go.jpresearchgate.netnih.govepa.gov. This indicates that the observed carcinogenicity is unlikely to be mediated by direct DNA damage. The Food Safety Commission of Japan (FSCJ) concluded that genotoxic mechanisms were unlikely involved in the increases in benign ovarian granulosa cell tumors in rats and hepatocellular adenomas and carcinomas in mice, suggesting that a threshold could be established for risk assessment fsc.go.jp. Oxidative stress has been implicated in carcinogenesis in general waocp.org, and this compound has been shown to induce oxidative damage in aquatic organisms, characterized by increased reactive oxygen species (ROS) production and altered antioxidant enzyme activities ebi.ac.ukresearchgate.netresearchgate.net. While this mechanism is observed in non-mammalian models, it highlights a potential pathway for cellular perturbation that could contribute to non-genotoxic effects.

Metabolomic Profiling of Toxicological Responses

Metabolomics, the comprehensive study of low-molecular-weight metabolites within biological systems, provides insights into metabolic activity and perturbations induced by chemical exposure creative-proteomics.commasseycancercenter.orgcreative-proteomics.com. Lipidomics, a specialized subset of metabolomics, focuses specifically on lipid species and their metabolic pathways creative-proteomics.commasseycancercenter.orgmetabolon.com.

Perturbations in Lipid Metabolic Pathways

Research has indicated that this compound can induce perturbations in lipid metabolic pathways. Studies in adult zebrafish exposed to sublethal concentrations of this compound demonstrated hepatic inflammation and lipid metabolism disorders nih.govresearchgate.net. Specifically, this compound significantly increased hepatic triglyceride (TG), free fatty acid, and fatty acid synthase levels nih.gov. It also upregulated transcripts of lipid accumulation-related genes such as fabp10, fas, acc, chrebp, dagt2, and agpat4 nih.gov. Furthermore, analysis of lipidomics revealed an increased abundance of 91 lipids, primarily belonging to the TG lipid class, and enrichment in pathways of glycerolipid metabolism and cholesterol metabolism nih.gov. A decrease in total cholesterol content and an increase in bile acid levels were also observed, alongside increased levels of cholesterol metabolism-related genes (apoa-1a, hmgcra, cyp51, dhcr7, and cyp7a1), suggesting a disruption in cholesterol metabolism nih.gov. This compound exposure also impaired lipid absorption and transportation in the gut of zebrafish, reducing digestive enzyme activities (lipase and alkaline phosphatase) and levels of fatty acid-binding protein 2 (FABP2) and related gene transcripts x-mol.com.

Table 2: Observed Perturbations in Lipid Metabolism in Zebrafish

| Metabolic Parameter | Effect of this compound Exposure | Related Pathways/Genes | Source |

| Hepatic Triglycerides (TG) | Significantly Elevated (1.55-fold) | Glycerolipid metabolism | nih.gov |

| Free Fatty Acid | Significantly Elevated (2.20-fold) | Fatty acid synthesis | nih.gov |

| Fatty Acid Synthase | Significantly Elevated (2.30-fold) | Fatty acid synthesis | nih.gov |

| Lipid Accumulation-related genes | Upregulated (fabp10, fas, acc, chrebp, dagt2, agpat4) | Lipid accumulation | nih.gov |

| Total Cholesterol | Decreased (0.48-fold) | Cholesterol metabolism | nih.gov |

| Bile Acid | Increased (2.44-fold) | Cholesterol metabolism | nih.gov |

| Cholesterol Metabolism-related genes | Increased (apoa-1a, hmgcra, cyp51, dhcr7, cyp7a1) | Cholesterol metabolism | nih.gov |

| Lipid absorption/transport (gut) | Reduced (decreased lipase, alkaline phosphatase, FABP2, and related gene transcripts) | Lipid absorption/transport | x-mol.com |

Alterations in Co-factor and Vitamin Metabolism

Specific metabolomic profiling studies detailing alterations in co-factor and vitamin metabolism in mammalian systems due to this compound exposure are not explicitly available in the current literature. Metabolomics can generally identify changes in dietary biomarkers, metabolic intermediates, vitamins, and derived co-factors, offering a comprehensive view of targeted metabolomics networks bevital.no. Coenzymes, often in the form of vitamins or their derivatives, are crucial for many cellular metabolic reactions creative-proteomics.com. While the general principles of how xenobiotics can affect these pathways are understood, direct evidence linking this compound to specific perturbations in co-factor and vitamin metabolism in mammals is not detailed in the provided search results.

Nucleotide Metabolism Shifts

Similar to co-factor and vitamin metabolism, specific metabolomic profiling studies on this compound's impact on nucleotide metabolism shifts in mammalian systems are not detailed in the available information. Metabolomics platforms are capable of investigating various biochemical pathways, including the metabolism of nucleotides masseycancercenter.org. Nucleotides are fundamental building blocks for DNA and RNA, and their metabolism is vital for cellular function. While general metabolomic approaches can detect such shifts creative-proteomics.comird.fr, direct research findings specifically linking this compound to perturbations in nucleotide metabolism in mammals were not found.

Glutathione Metabolism Dynamics

Glutathione (GSH), a ubiquitous tripeptide, plays a critical role in mammalian cells as the primary intracellular thiol compound and a cornerstone of the antioxidant defense system against reactive oxygen species (ROS) and electrophiles. Its functions are intrinsically linked to the redox-active thiol group of its cysteine moiety, serving as a vital cofactor for numerous antioxidant and detoxifying enzymes guidetopharmacology.orgnih.gov. GSH is synthesized in the cytosol through two ATP-dependent enzymatic reactions, with γ-glutamyl-cysteine ligase (GCL) catalyzing the rate-limiting first step guidetopharmacology.orgnih.gov.

Exposure to certain xenobiotics, including pesticides, can induce oxidative stress, characterized by an imbalance between the production of reactive species and the cellular antioxidant defenses wikidata.org. This compound, a widely used herbicide, has been observed to induce oxidative stress in various organisms, leading to increased levels of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker of lipid peroxidation lipidmaps.orgmetabolomicsworkbench.orguni.lunih.govnih.govnih.govguidetopharmacology.orgamdb.online.

Research indicates that this compound and its enantiomers can directly affect glutathione metabolism in mammalian systems. A study investigating the enantiomer-specific effects of this compound on serum metabolism in rats revealed that both R-(-)- and S-(+)-Metamifop influenced glutathione metabolism pathways. This suggests a stereoselective interaction with the intricate network of enzymes and substrates involved in maintaining glutathione homeostasis.

Further insights into the dynamics of glutathione metabolism under this compound exposure come from studies on non-mammalian aquatic organisms, which often serve as models for understanding broader toxicological mechanisms. In Monopterus albus (swamp eel), this compound exposure led to significant alterations in antioxidant enzyme activities. Specifically, glutathione peroxidase (GPx) activity was observed to decrease significantly with increasing this compound concentrations metabolomicsworkbench.orgnih.govguidetopharmacology.orgamdb.online. GPx is a crucial enzyme that detoxifies hydrogen peroxide (H2O2) by utilizing reduced glutathione (GSH), converting it to its oxidized form, glutathione disulfide (GSSG) guidetopharmacology.orgwikidata.org. The reduction of GSSG back to GSH is facilitated by glutathione reductase (GR), an NADPH-dependent enzyme guidetopharmacology.org.

The observed decrease in GPx activity suggests a potential compromise of the cellular capacity to neutralize oxidative threats, which could lead to an accumulation of reactive oxygen species and subsequent oxidative damage. While this specific quantitative data is derived from an aquatic model, it highlights a potential mechanism by which this compound could disrupt antioxidant defense systems, a mechanism that warrants consideration in mammalian health risk assessment.

Furthermore, glutathione S-transferases (GSTs) are a family of enzymes involved in the detoxification of xenobiotic compounds, including herbicides, by conjugating them with GSH, thereby increasing their solubility and facilitating their excretion guidetopharmacology.org. The involvement of glutathione conjugation in the metabolism of this compound has been noted in studies on herbicide resistance, where specific glutathione S-transferase genes have been shown to confer metabolic resistance to this compound in plants by catalyzing its conjugation with GSH. This underscores the importance of the glutathione system in the detoxification and metabolism of this compound.

The interplay between this compound, oxidative stress, and the dynamics of glutathione metabolism suggests that this compound can perturb crucial cellular defense mechanisms. The enantiomer-specific effects observed in rats further emphasize the complexity of its toxicological profile and the need for detailed metabolic investigations to fully understand its impact on mammalian health.

Table 1: Effects of this compound on Glutathione Peroxidase (GPx) Activity in Monopterus albus

| This compound Concentration (mg/L) | GPx Activity Trend (Relative to Control) | Significance (p-value) |

| 0.2 | Decreased | < 0.05 |

| 0.4 | Decreased | < 0.05 |

| 0.6 | Decreased | < 0.05 |

| 0.8 | Decreased | < 0.05 |

Note: Data derived from studies on Monopterus albus, a non-mammalian aquatic organism. The trend indicates a significant decrease in GPx activity with increasing this compound concentration metabolomicsworkbench.orgnih.govguidetopharmacology.orgamdb.online.

Herbicide Resistance Evolution and Management Strategies

Target-Site Resistance Mechanisms

Target-site resistance (TSR) to ACCase-inhibiting herbicides, such as metamifop, primarily involves modifications to the herbicide's target protein, acetyl-CoA carboxylase. These alterations typically result from specific amino acid substitutions in the ACCase gene, which reduce the herbicide's ability to bind effectively to the enzyme, thereby diminishing its inhibitory effect. frontiersin.orgnih.govresearchgate.net

Numerous studies have identified specific point mutations within the carboxyl-transferase (CT) domain of the plastidic ACCase gene that confer resistance to this compound and other ACCase inhibitors. In Echinochloa species, common TSR mutations include Ile-1781-Leu, Trp-1999-Ser, and Trp-2027-Cys. frontiersin.orgnih.gov For instance, in Digitaria ciliaris var. chrysoblephara, populations resistant to this compound have shown amino acid substitutions such as Ile-1781-Leu, Trp-2027-Cys/Ser, and Ile-2041-Asn. The Trp-2027-Cys mutation has been particularly prevalent in resistant D. ciliaris var. chrysoblephara populations. cambridge.orgcambridge.orgresearchgate.net Another mutation, Cys-2088-Arg, has been identified in Leptochloa chinensis populations exhibiting high-level resistance to this compound. researchgate.net

The resistance index (RI) values, representing the fold-resistance compared to susceptible populations, vary depending on the weed species and the specific mutation. For example, D. ciliaris var. chrysoblephara populations have exhibited RI values ranging from 2.7 to 32.1 for this compound. cambridge.orgcambridge.orgresearchgate.net A Digitaria ciliaris var. chrysoblephara population (JYX-8) showed a high RI of 30.64 to this compound, linked to a Trp-2027-Cys mutation. frontiersin.orgnih.gov

| Weed Species | ACCase Mutation | Resistance Index (RI) to this compound | Reference |

|---|---|---|---|

| Digitaria ciliaris var. chrysoblephara (JYX-8) | Trp-2027-Cys | 30.64 | frontiersin.orgnih.gov |

| Digitaria ciliaris var. chrysoblephara (JTX-98) | Not specified (likely NTSR) | 14.38 | frontiersin.orgnih.gov |

| Digitaria ciliaris var. chrysoblephara (JTX-99) | Not specified (likely NTSR) | 23.19 | frontiersin.orgnih.gov |

| Digitaria ciliaris var. chrysoblephara (various populations) | Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn | 2.7 - 32.1 | cambridge.orgcambridge.orgresearchgate.net |

| Leptochloa chinensis (HS01) | Cys-2088-Arg | 11.76 | researchgate.net |

| Leptochloa chinensis (Maros biotype) | Trp-2027-Cys | 3.73 | mdpi.com |

| Echinochloa crus-galli (JS-R) | No ACCase mutation detected (NTSR) | 4.3 | nih.gov |

| Echinochloa crus-galli (R population) | No ACCase mutation detected (NTSR) | 2.9 | cabidigitallibrary.org |

The identified ACCase gene mutations lead to changes in the enzyme's structure, which in turn affect its activity and binding affinity for this compound. In resistant populations, ACCase activity is often less inhibited by this compound compared to susceptible populations, and the enzyme's activity can recover to levels similar to or even higher than untreated plants. frontiersin.orgnih.gov For example, in D. ciliaris var. chrysoblephara, ACCase activities in resistant populations were significantly less inhibited by this compound compared to sensitive populations. frontiersin.orgnih.gov Molecular docking studies have indicated that target-site mutations can influence the binding effectiveness of ACCase inhibitors. ebi.ac.uk this compound has a distinct mechanism of inhibiting the CT domain compared to other ACCase inhibitors, interacting with a different region in the active site. The protonation of nitrogen in the oxazole ring of this compound is crucial for its interaction with the CT domain. ebi.ac.uk

Acetyl-CoA Carboxylase Gene Mutations

Non-Target-Site Resistance Mechanisms

Non-target-site resistance (NTSR) mechanisms reduce the amount of herbicide reaching the target site or modify the herbicide itself, without altering the target protein. These mechanisms are often more complex and can confer cross-resistance to herbicides with different modes of action. frontiersin.orgnih.govresearchgate.net

Enhanced herbicide metabolism is a major NTSR mechanism to this compound. This involves the increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s) and glutathione-S-transferases (GSTs). frontiersin.orgnih.govcambridge.orgresearchgate.netcambridge.orgfrontiersin.org

In Echinochloa glabrescens, a population (LJ-02) resistant to this compound showed no ACCase gene mutations, but its resistance was largely reversed (approximately 81%) by pretreatment with 4-chloro-7-nitrobenzoxadiazole (NBD-Cl), a known GST inhibitor. nih.gov Furthermore, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis revealed that the metabolic rates of a major this compound metabolite, N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA), were up to 383-fold faster in resistant LJ-02 plants compared to susceptible plants. nih.gov Higher basal and this compound-inducible GST activities were also observed in the resistant population, and six GST genes were found to be this compound-induced and overexpressed. nih.gov Similarly, in a this compound-resistant Echinochloa crus-galli population (JS-R), enhanced GSTs activity was observed, and pretreatment with NBD-Cl reversed the resistance level by 18.73%. nih.gov

| Weed Species | Resistance Mechanism | Evidence of Detoxification | Reversal by Inhibitor (NBD-Cl) | Metabolic Rate Increase (this compound) | Reference |

|---|---|---|---|---|---|

| Echinochloa glabrescens (LJ-02) | Enhanced metabolism (GSTs) | Higher GST activity, 6 overexpressed GST genes | ~81% reversal | Up to 383-fold faster HPFMA formation | nih.gov |

| Echinochloa crus-galli (JS-R) | Enhanced metabolism (GSTs) | Enhanced GSTs activity | 18.73% reversal | Faster metabolic rates | nih.gov |

While enhanced metabolism is a predominant NTSR mechanism, other physiological adaptations can also contribute to herbicide resistance. These may include reduced herbicide penetration into plant tissues, altered translocation within the plant, or sequestration of the herbicide in specific cellular compartments, thereby preventing it from reaching its target site. frontiersin.orgresearchgate.netfrontiersin.org However, for this compound resistance, the current research predominantly highlights enhanced metabolism as the primary NTSR mechanism.

Enhanced Herbicide Detoxification

Molecular and Genetic Basis of Resistance

The molecular and genetic basis of this compound resistance is multifaceted, involving both single gene mutations at the target site and complex multigenic traits conferring non-target-site resistance. Target-site resistance is typically conferred by specific amino acid substitutions in the ACCase gene, leading to a modified enzyme that is less sensitive to this compound. These mutations are often well-characterized and can lead to specific cross-resistance patterns to other ACCase inhibitors. cambridge.orgcambridge.org

Non-target-site resistance, particularly enhanced metabolism, is genetically more complex, often involving the overexpression or altered regulation of multiple genes encoding detoxification enzymes like P450s and GSTs. researchgate.netnih.govnih.gov The co-occurrence of TSR and NTSR mechanisms within a single weed population can lead to high levels of resistance and broad cross-resistance to various herbicide classes. For instance, some resistant Echinochloa crus-galli populations have exhibited cross-resistance to other ACCase inhibitors like cyhalofop-butyl, fenoxaprop-p-ethyl, clethodim, and pinoxaden, and even multiple resistance to herbicides with different modes of action, such as acetolactate synthase (ALS)-inhibiting herbicide penoxsulam, and auxin mimic herbicides quinclorac and florpyrauxifen-benzyl. nih.govcabidigitallibrary.org In D. ciliaris var. chrysoblephara, populations with different ACCase mutations (Ile-1781-Leu, Trp-2027-Cys/Ser, and Ile-2041-Asn) exhibited cross-resistance to various aryloxyphenoxypropionate (APP) herbicides (cyhalofop-butyl, fenoxaprop-P-ethyl, haloxyfop-P-methyl) and the phenylpyrazoline (DEN) pinoxaden, with varying responses to cyclohexanedione (CHD) herbicides like clethodim and sethoxydim. cambridge.orgcambridge.org

The continuous selection pressure from this compound has led to the rapid spread of these resistance alleles in weed populations, highlighting the need for diversified weed management strategies to delay the emergence and spread of herbicide resistance. cambridge.orgcambridge.orgresearchgate.net

Resistance Management Strategies in Agricultural Systems

The evolution of herbicide resistance poses a substantial challenge to sustainable weed management, necessitating proactive and integrated approaches. Resistance to this compound has been observed in several problematic grass weeds, including Echinochloa crus-galli, Digitaria ciliaris var. chrysoblephara, and Echinochloa glabrescens frontiersin.orgnih.govcambridge.orgnih.govnih.gov. These resistant biotypes can arise through various mechanisms, primarily target-site resistance (TSR) and non-target-site resistance (NTSR) nih.govcambridge.orgscielo.br.

Target-site resistance to ACCase inhibitors like this compound typically involves amino acid substitutions in the ACCase gene, which alter the enzyme's conformation and reduce herbicide binding nih.govscielo.br. For instance, mutations such as Ile-1781-Leu, Trp-2027-Cys/Ser, and Ile-2041-Asn in ACCase genes have been detected in this compound-resistant Digitaria ciliaris var. chrysoblephara frontiersin.orgcambridge.org. Non-target-site resistance, on the other hand, often involves enhanced herbicide metabolism, where enzymes like glutathione S-transferases (GSTs) and cytochrome P450 monooxygenases detoxify the herbicide before it reaches its target site frontiersin.orgnih.govnih.govcambridge.orgscielo.br. Studies have shown that enhanced metabolism via GSTs, specifically the EcGSTU23 gene, confers metabolic resistance to this compound in Echinochloa crus-galli nih.gov. Similarly, Echinochloa glabrescens populations have exhibited high resistance to this compound due to significantly faster metabolic rates of its metabolites, attributed to GSTs nih.gov.

The continuous application of this compound can lead to increased resistance frequency and the development of cross-resistance to other ACCase inhibitors or multiple resistance to herbicides with different modes of action frontiersin.orgmdpi.comnih.gov. For example, Echinochloa crus-galli populations resistant to cyhalofop-butyl have shown cross-resistance to this compound mdpi.com. In Jiangsu Province, China, while resistance to pretilachlor and this compound remained low with sporadic outbreaks, prolonged use of single-site herbicides, including ACCase inhibitors, has contributed to cross-resistance evolution in Echinochloa populations nih.gov.

To mitigate the development and spread of this compound resistance, a combination of strategies is essential, moving beyond sole reliance on chemical control iastate.educroplife.org.auhracglobal.com.

Rotational Application Practices

Rotational application practices are a cornerstone of herbicide resistance management, aiming to reduce selection pressure by exposing weed populations to diverse modes of action croplife.org.augrowertalks.comhracglobal.com. The principle involves alternating herbicides from different HRAC/WSSA groups within and across growing seasons croplife.org.auhracglobal.com. For this compound, which is an ACCase inhibitor (Group A/1), this means avoiding its continuous use and instead rotating it with herbicides that have distinct biochemical mechanisms of action growertalks.comhracglobal.combayer.co.uk.

Research indicates that the application of this compound can be a viable option for effective and economic weed control in rice, especially when used in rotation to prevent herbicide resistance development isws.org.in. For instance, in aerobic rice systems, this compound at 125 g/ha at the 2-3 leaf stage of weeds has been suggested as a possible alternative for sustainable weed management isws.org.in.

The effectiveness of rotational programs is influenced by the stability of resistance, meaning that resistance to certain herbicides might persist in future generations even with rotations growertalks.com. Therefore, rotation programs should ideally include several herbicides with distinct modes of action that select for different resistance mechanisms growertalks.com. This approach helps prevent the dominance of resistant biotypes by disrupting their selection cycle.

The following table illustrates observed resistance levels and mechanisms in weed species against this compound, highlighting the importance of rotational strategies:

| Weed Species | Resistance Level (Fold) | Primary Resistance Mechanism | Key Mutations/Enzymes | Source |

| Digitaria ciliaris var. chrysoblephara | 2.7 to 32.1 | Target-site resistance (TSR) | ACCase mutations (Ile-1781-Leu, Trp-2027-Cys/Ser, Ile-2041-Asn) | cambridge.org |

| Echinochloa crus-galli | 13.7 | Non-target-site resistance (NTSR) | Enhanced metabolism via GSTs (EcGSTU23) | nih.gov |

| Echinochloa crus-galli | 2.9 (cross-resistance in cyhalofop-butyl resistant population) | Non-target-site resistance (NTSR) | Enhanced metabolism | mdpi.com |

| Echinochloa glabrescens | High (up to 383-fold faster metabolite rates) | Non-target-site resistance (NTSR) | Enhanced metabolism via GSTs | nih.gov |

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a holistic and sustainable approach that combines multiple weed control tactics, including chemical, cultural, biological, and physical methods, to minimize the development of resistance and maintain long-term weed control cambridge.orgiastate.educroplife.org.auhracglobal.comresearchgate.nethracglobal.com. For this compound, integrating its use within an IWM framework is crucial to manage existing resistance and prevent further evolution researchgate.net.

Chemical strategies, such as the judicious application of this compound, remain a backbone of weed management programs cambridge.orgiastate.edu. However, their effectiveness is significantly enhanced when complemented by other practices. Cultural controls play a vital role in reducing weed pressure and diversifying selection forces iastate.eduhracglobal.comhracglobal.combayer.co.uk. Examples of cultural practices that can be integrated with this compound application include:

Crop Rotation: Diversifying crop rotations allows for the use of different herbicides with varied modes of action and enables the implementation of diverse cultural techniques iastate.eduhracglobal.comhracglobal.com. This creates an unstable environment for specific weed populations, preventing them from dominating iastate.edu.

Delayed Drilling/Planting: This practice can reduce weed populations by allowing an initial flush of weeds to be controlled before crop establishment bayer.co.uk.

Higher Seed Rates: Increasing crop density can enhance crop competitiveness, suppressing weed growth and reducing the reliance on herbicides bayer.co.uk.

Rotational Ploughing/Tillage: While low-tillage systems are beneficial for soil health, occasional tillage passes can disrupt weed life cycles and manage weed species adapted to no-till environments iastate.edubayer.co.uk.

Stale Seedbeds: Preparing a seedbed and allowing weeds to emerge before a final cultivation or herbicide application can deplete the weed seedbank hracglobal.com.

Harvest Weed Seed Control (HWSC): Techniques such as chaff lining or narrow windrow burning can prevent weed seeds from returning to the soil seedbank iastate.edu.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatographic methods, particularly those coupled with mass spectrometry, are widely employed due to their high sensitivity and selectivity for the analysis of metamifop and its metabolites.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are extensively used for the residue analysis of this compound in various matrices, including rice plants, field water, and soil. researchgate.netresearchgate.netescholarship.orgcabidigitallibrary.orgescholarship.orgtandfonline.comnih.gov This technique offers highly confirmatory results compared to conventional chromatographic instruments. escholarship.org

A common approach involves extracting this compound and its major metabolite, N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HFMPA), from samples. researchgate.netresearchgate.netescholarship.orgresearchgate.net For instance, in rice plant, field water, and soil, residues have been estimated using LC-MS, with a limit of detection (LOD) and limit of quantification (LOQ) for both compounds set at 0.003 µg g⁻¹ and 0.010 µg g⁻¹ respectively. researchgate.netresearchgate.netescholarship.orgresearchgate.net Another study reported LOD and LOQ values of 0.01 µg mL⁻¹ for both this compound and bispyribac sodium in water when analyzed by LC-MS/MS. cabidigitallibrary.org For multi-residue analysis of pesticides, including this compound, in sweet pepper, LC-MS/MS has shown LOD values ranging from 0.03–0.5 μg/kg and LOQ values from 0.6–1.5 μg/kg. tandfonline.com

Sample preparation typically involves extraction with solvents like acetonitrile, followed by purification steps such as primary secondary amine (PSA) cleanup. For analysis in paddy water, soil, and rice, methods have been developed involving extraction with ethyl acetate for water, or acetone under acidic conditions for soil and rice, followed by purification with Extrelut® NT and silica solid-phase extraction (SPE). kspsjournal.or.kr

Table 1: LC-MS/MS Parameters for this compound Quantification cabidigitallibrary.orgescholarship.orgtandfonline.com

| Parameter | Value (this compound) | Source |

| Q1 Mass | 441.1 | tandfonline.com |

| Q3 Mass (Quant.) | 288.23, 288 | cabidigitallibrary.orgescholarship.orgtandfonline.com |

| Q3 Mass (Qual.) | 180.2, 123.07, 180.38 | cabidigitallibrary.orgescholarship.orgtandfonline.com |

| DP (Declustering Potential) | 61 | tandfonline.com |

| EP (Entrance Potential) | 8 | tandfonline.com |

| CE (Collision Energy) | 23, 27 | tandfonline.com |

| CXP (Collision Cell Exit Potential) | 7, 5 | tandfonline.com |

| Mobile Phase | (A) 5 mM ammonium acetate + 0.1% acetic acid in water, (B) 5 mM ammonium acetate in methanol | cabidigitallibrary.org |

| Column | Reversed phase Symmetry C18 (5µm; 2.1x 100 mm) | cabidigitallibrary.org |

| Flow Rate | 0.3 mL/min | cabidigitallibrary.orgescholarship.org |

| Injection Volume | 20 µL | cabidigitallibrary.orgescholarship.org |

| Ionization Mode | Positive Electrospray Ionization (ESI) | cabidigitallibrary.orgescholarship.org |

| Capillary Voltage | 0.50 kV | cabidigitallibrary.orgescholarship.org |

| Source Temperature | 120 °C | cabidigitallibrary.orgescholarship.org |

| Desolvation Temperature | 350 °C | cabidigitallibrary.orgescholarship.org |

| Desolvation Gas (Nitrogen) | 650 L/hr | cabidigitallibrary.orgescholarship.org |

| Collision Gas (Argon) | 30 L/hr | cabidigitallibrary.orgescholarship.org |

Recovery studies for this compound in various substrates have shown satisfactory results, typically above 85%. For instance, average recoveries of this compound were reported as 89.10% in plant, 90.84% in water, 88.75% in soil, 89.26% in straw, 87.16% in grain, and 88.02% in husk. escholarship.org

Table 2: Recovery Rates of this compound and HFMPA in Different Substrates escholarship.org

| Substrate | This compound Recovery (%) | HFMPA Recovery (%) |

| Plant | 89.10 | 89.86 |

| Water | 90.84 | 89.06 |

| Soil | 88.75 | 89.06 |

| Straw | 89.26 | 86.42 |

| Grain | 87.16 | 88.15 |

| Husk | 88.02 | 88.99 |

Gas Chromatography-Mass Spectrometry (GC-MS) is utilized for the identification of this compound degradation products and metabolites. researchgate.net While LC-MS/MS is often preferred for residue quantification, GC-MS can identify terminal residues of this compound, which may be found in fatty acids in both animals and plants. biosynth.com

Studies on the microbial degradation of this compound have employed HPLC-MS (which can be considered a form of LC-MS) to identify intermediate metabolites. nih.gov For example, N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methyl propionamide, 2-(4-hydroxyphenoxy)-propionic acid, 6-chloro-2-benzoxazolinone, and N-methyl-2-fluoroaniline have been detected and identified as four intermediate metabolites during this compound degradation by a bacterial consortium. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry for Residue Analysis

Immunochemical Assays

Immunochemical assays, particularly Enzyme-Linked Immunosorbent Assays (ELISA), offer rapid, cost-effective, and highly selective methods for detecting this compound, especially for high-throughput screening. d-nb.info

Competitive indirect ELISA (ciELISA) has been developed for the detection of this compound. acs.orgnih.govresearchgate.netebi.ac.ukkoreascience.krresearchgate.netresearchgate.net These assays typically involve the synthesis of haptens, which are then conjugated to carrier proteins to produce immunogens and plate-coating antigens. acs.orgnih.govresearchgate.netebi.ac.ukresearchgate.netresearchgate.net Polyclonal antibodies are generated by immunizing animals, such as rabbits. acs.orgnih.govebi.ac.ukresearchgate.netresearchgate.net

An optimized heterologous ELISA for this compound has demonstrated an average IC₅₀ value as low as 20.1 ng/mL, with detection ranges of 1.0−350 ng/mL and a lowest detection limit of 0.1 ng/mL. acs.orgnih.gov The cross-reactivities of other aryloxyphenoxypropionic acid herbicides to the antibodies were generally low (less than 0.5%), with the exception of fenoxaprop-P and fenoxaprop-P ethyl, which share a diaryl ether group identical to that of this compound. acs.orgnih.gov Molecular modeling studies have indicated that the physicochemical properties of the diaryl ether group are significant determinants of the assay's sensitivity and selectivity. acs.orgnih.govresearchgate.net

Table 3: Performance of a this compound ELISA acs.orgnih.gov

| Parameter | Value |

| Average IC₅₀ | 20.1 ng/mL |

| Detection Range | 1.0−350 ng/mL |

| Lowest Detection Limit | 0.1 ng/mL |

| Cross-reactivity (Fenoxaprop-P, Fenoxaprop-P ethyl) | > 0.5% |

| Cross-reactivity (Other AOPP herbicides) | < 0.5% |

Another study on a general and broad class-selective ic-ELISA for aryloxyphenoxypropionate herbicides reported a cross-reactivity of 55.56% for this compound. researchgate.net The recoveries of this compound in environmental and agricultural samples (tap water, paddy water, soil, rice, and soybean) using this ELISA ranged from 82.51–114.46%. researchgate.net

Pesticides like this compound are typically small molecules (haptens) and are not inherently immunogenic, meaning they cannot elicit an immune response to produce antibodies on their own. d-nb.info Therefore, for immunoassay development, haptens must be covalently linked to larger carrier proteins to form immunogens. d-nb.infoacs.orgnih.govebi.ac.ukresearchgate.netacs.orgplos.org

For this compound, three structurally related haptens have been synthesized, often containing the whole or a partial structure of this compound with a short handle on aromatic rings. acs.orgnih.govacs.org These haptens typically possess a reactive carboxyl group, enabling their conjugation to proteins. acs.org Keyhole limpet hemocyanin (KLH) and bovine serum albumin (BSA) are commonly used as carrier proteins for immunogen preparation and plate-coating antigens, respectively. acs.orgnih.govebi.ac.ukresearchgate.net The design of a potent immunogen from non-immunogenic molecules is a vital step, and molecular modeling can assist in designing haptens with appropriate linkers and attachment positions to enhance binding affinity with carrier proteins. d-nb.info

Enzyme-Linked Immunosorbent Assay Development

Spectroscopic Characterization

Spectroscopic techniques are employed for the characterization of this compound, providing insights into its molecular structure and functional groups.

Fourier Transform Infrared (FTIR) spectroscopy can be used to identify specific functional groups within the this compound molecule. researchgate.netaip.orgaip.org For instance, FTIR analysis has shown that ester, urethane, ether, aromatic, aliphatic groups, and the acrylate component are targets of biodegradative activity. researchgate.net In studies related to photocatalytic degradation, FTIR spectra have confirmed the presence of hydroxyl groups, attributed to O-H vibrations from adsorbed water molecules. aip.orgaip.org